HS 014
CAS No.:
Cat. No.: VC0013170
Molecular Formula: C71H94N20O17S2
Molecular Weight: 1563.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C71H94N20O17S2 |
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Molecular Weight | 1563.8 g/mol |
IUPAC Name | 3-[[2-[[1-[1-[25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C71H94N20O17S2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77) |
Standard InChI Key | BRGDPINZISNYJL-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N |
Canonical SMILES | CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N |
Introduction
The compound is commercially available in various quantities, typically ranging from 1mg to 10mg, with pricing reflecting its specialized nature as a research compound .
Historical Context
HS 014 emerges from a broader context of melanocortin receptor research. The melanocortin system, particularly MC4R, has been extensively studied for its role in regulating energy homeostasis and appetite. MC4R is a hypothalamic master regulator and represents a prime target for pharmacological interventions aimed at treating obesity . Within this context, selective antagonists like HS 014 have been developed to better understand receptor function and explore potential therapeutic applications.
Mechanism of Action
Receptor Binding Profile
HS 014 functions as a potent and selective antagonist of the melanocortin-4 receptor. Its mechanism involves competitive binding to the receptor, thereby preventing activation by endogenous agonists such as α-melanocyte-stimulating hormone (α-MSH) . The binding of HS 014 to MC4R inhibits downstream signaling cascades that would typically be activated by receptor agonists.
Studies on melanocortin receptors have revealed important structural features that contribute to receptor activation, including the role of transmembrane helix 6 (TM6) in signal transduction . While HS 014 specifically acts as an antagonist, understanding the activation mechanisms of these receptors provides insight into how antagonists like HS 014 exert their effects by preventing these structural changes.
Selectivity Data
A distinguishing feature of HS 014 is its high selectivity for the MC4 receptor compared to other melanocortin receptor subtypes. This selectivity is quantified through binding affinity measurements:
Receptor Subtype | Binding Affinity (Ki, nM) |
---|---|
MC4 receptor | 3.16 |
MC1 receptor | 108 |
MC3 receptor | 54.4 |
MC5 receptor | 694 |
This data demonstrates that HS 014 has approximately 34-fold selectivity for MC4R over MC1R, 17-fold selectivity over MC3R, and 220-fold selectivity over MC5R . This exceptional selectivity profile makes HS 014 a valuable tool for specifically targeting MC4R in research settings.
Pharmacological Effects
Effects on Food Intake
Given the central role of MC4R in appetite regulation, HS 014 has been observed to increase food intake in rats following central administration . This effect is consistent with the known function of MC4R, where receptor activation by agonists suppresses appetite, while antagonism (as produced by HS 014) promotes feeding behavior.
The effect on food intake supports the potential utility of MC4R-targeted compounds in addressing disorders related to energy homeostasis, though the direction of intervention (agonism vs. antagonism) would depend on the specific condition being treated.
Analgesic Properties
One of the most significant pharmacological effects of HS 014 is its impact on nociception and pain modulation. Research has demonstrated that HS 014 significantly reduces thermal and mechanical hypersensitivity caused by nerve damage in animal models, with effects that are dose-dependent .
In a study examining neuropathic pain models in rats, administration of HS 014 resulted in a remarkable augmentation in hot water latency (HWL), indicating reduced pain sensitivity . This suggests that MC4R plays a role in pain signal processing and that antagonism of this receptor may provide analgesic effects in certain pain conditions.
Anti-inflammatory Properties
Beyond direct effects on nociception, HS 014 also demonstrates anti-inflammatory properties that may contribute to its analgesic effects. Research has shown that HS 014 can alleviate hyperalgesia caused by formalin-induced inflammatory pain in mice by:
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Reducing nitric oxide overproduction
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Preventing the cascade response of inflammatory cytokines
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Inhibiting the release of excitatory amino acids (glutamic acid and asparagine acid) in activated astrocytes
Furthermore, HS 014 has been found to inhibit interleukin-1β (IL-1β)-induced Fos expression in the paraventricular hypothalamus, indicating modulation of inflammatory responses at the central level . These anti-inflammatory mechanisms provide additional pathways through which HS 014 may exert therapeutic effects.
Research Methods and Applications
HS 014 serves as an important research tool in various experimental contexts. It is commonly used in:
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Receptor binding assays to study melanocortin receptor pharmacology
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Animal models of pain to investigate mechanisms of nociception
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Food intake studies to understand appetite regulation
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Inflammatory models to explore neuroimmune interactions
Research applications typically involve administration of HS 014 either peripherally or centrally, depending on the specific experimental question. When investigating central nervous system effects, intracerebroventricular or intraspinal administration may be used to ensure the compound reaches its target receptors .
In cellular models, HS 014 can be used to probe signaling pathways associated with MC4R, helping to delineate the molecular mechanisms underlying receptor function and the effects of receptor antagonism.
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